molecular formula C20H11N4Na3O9S B13764632 Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt CAS No. 72230-95-6

Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt

Cat. No.: B13764632
CAS No.: 72230-95-6
M. Wt: 552.4 g/mol
InChI Key: JFUUNPZIKZIBMH-UHFFFAOYSA-K
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Description

Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo groups, which are responsible for its color, and its sulfonic acid groups, which enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a phenolic compound to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the stability of the diazonium salt and the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid and nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific structures within cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The sulfonic acid groups enhance its solubility, allowing it to penetrate aqueous environments effectively. The molecular targets and pathways involved include:

    Binding to proteins: The compound can bind to proteins, altering their structure and function.

    Interaction with cellular components: It can interact with cellular membranes and other structures, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, sodium salt]
  • Benzoic acid, 3,3’-[(3,7-disulfo-1,5-naphthalenediyl)bis(azo)]bis[6-hydroxy-, hexasodium salt]

Uniqueness

Benzoic acid, 3,3’-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt] is unique due to its specific sulfonic acid and azo group arrangement, which provides distinct solubility and color properties. This makes it particularly valuable in applications requiring high solubility and vibrant colors.

Properties

CAS No.

72230-95-6

Molecular Formula

C20H11N4Na3O9S

Molecular Weight

552.4 g/mol

IUPAC Name

trisodium;2,5-bis[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C20H14N4O9S.3Na/c25-16-5-2-10(7-13(16)19(27)28)21-22-12-1-4-15(18(9-12)34(31,32)33)24-23-11-3-6-17(26)14(8-11)20(29)30;;;/h1-9,25-26H,(H,27,28)(H,29,30)(H,31,32,33);;;/q;3*+1/p-3

InChI Key

JFUUNPZIKZIBMH-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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